

Application Notes: Protocol for ATPase Activity Assay with Antimony-Phosphomolybdate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphatases (ATPases) are a class of enzymes that catalyze the decomposition of ATP into ADP and free phosphate. This hydrolysis reaction releases energy that is harnessed to drive various essential cellular processes. The measurement of ATPase activity is crucial for understanding enzyme function, and it serves as a valuable tool in drug discovery for screening potential inhibitors.[1][2] The antimony-phosphomolybdate method is a sensitive and robust colorimetric assay for determining ATPase activity by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[3][4]

This method is an adaptation of the classic Fiske-Subbarow method for phosphate determination.[5][6] It is based on the reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex. The subsequent addition of a reducing agent, such as ascorbic acid, along with potassium antimony tartrate, reduces the phosphomolybdate complex to a stable, intensely blue-colored molybdenum blue complex.[7] [8] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the amount of inorganic phosphate released and thus to the ATPase activity.[9]

Principle of the Assay

The antimony-phosphomolybdate method for ATPase activity assay involves two main steps:

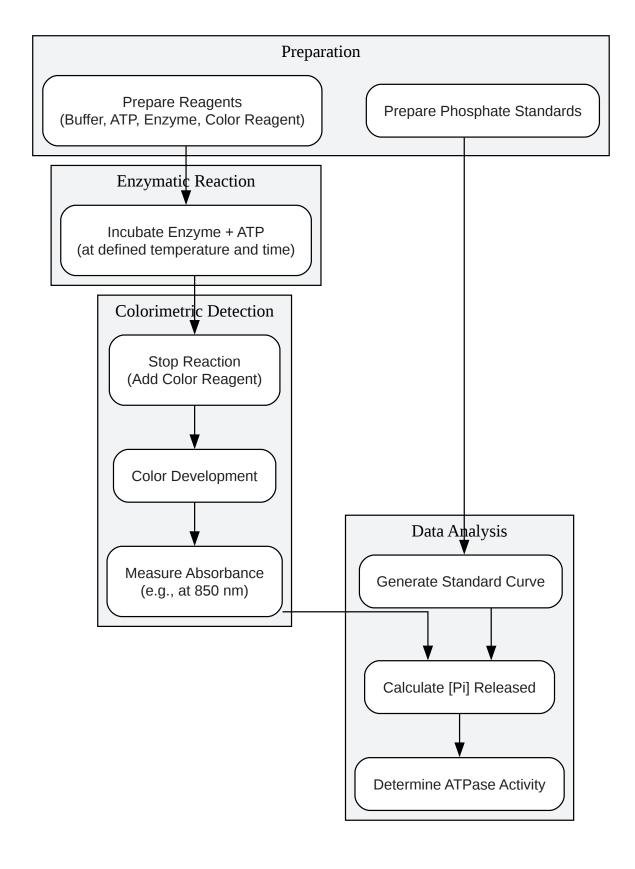


- Enzymatic Reaction: The ATPase enzyme hydrolyzes ATP, releasing ADP and inorganic phosphate (Pi).
- Colorimetric Detection: The released Pi reacts with ammonium molybdate and potassium antimony tartrate under acidic conditions to form an antimony-phosphomolybdate complex.
 This complex is then reduced by ascorbic acid to produce a stable blue-colored product, which can be quantified by measuring its absorbance.[10]

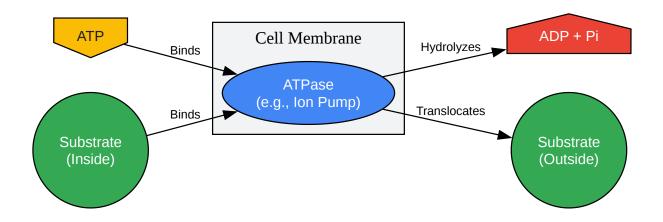
Experimental Workflow

The overall workflow of the ATPase activity assay using the antimony-phosphomolybdate method is depicted below.









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